molecular formula C3H3N B1340573 Acrylonitrile-1-13C CAS No. 91628-87-4

Acrylonitrile-1-13C

Cat. No.: B1340573
CAS No.: 91628-87-4
M. Wt: 54.06 g/mol
InChI Key: NLHHRLWOUZZQLW-LBPDFUHNSA-N
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Description

Acrylonitrile-1-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of acrylonitrile. This compound is primarily used in scientific research to study reaction mechanisms and metabolic pathways due to its distinct isotopic labeling. Acrylonitrile itself is a colorless, volatile liquid with a pungent odor, commonly used as a monomer in the production of various polymers.

Scientific Research Applications

Acrylonitrile-1-13C is widely used in scientific research due to its isotopic labeling, which allows for detailed studies of reaction mechanisms and metabolic pathways. Some key applications include:

    Chemistry: Used in studies of polymerization mechanisms and reaction kinetics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of acrylonitrile in biological systems.

    Medicine: Utilized in research on the toxicological effects and metabolic fate of acrylonitrile in the human body.

    Industry: Applied in the development of new materials and polymers with enhanced properties.

Mechanism of Action

Target of Action

The primary targets of Acrylonitrile-1-13C are the SH groups of proteins or the tripeptide glutathione , which are strongly nucleophilic centres . It also targets the respiratory tract , the central nervous system , and the cardiovascular system .

Mode of Action

This compound, as a directly alkylating agent, reacts via addition preferably with its targets . This interaction results in the formation of adducts such as S-(2-carboxyethyl)cysteine and N-(2-cyanoethyl)valine . The onset of the effects of this compound is clearly delayed due to metabolism .

Biochemical Pathways

This compound is metabolized by Pseudomonas chlororaphis to acrylamide , a building block for various plastic polymers . This microbial metabolism affects the pathways involved in the production of polyacrylamide polymers .

Pharmacokinetics

This compound is rapidly absorbed after oral, dermal, or inhalative administration and is distributed throughout the entire body . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include agitation , convulsions , depression , limited activity , constricted pupils , diarrhoea , hyperuresis , breathing difficulties , and even apnoea , erythema , and lacrimation . Organ changes are observed in the liver , adrenal gland , brain , and pituitary gland .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it reacts violently with strong acids and oxidants . When heated to decomposition, it will release toxic gases . Therefore, the environment in which this compound is used or stored can significantly impact its effectiveness and safety.

Safety and Hazards

Acrylonitrile-1-13C is harmful to the eyes, skin, lungs, and nervous system. It may cause cancer and is suspected of damaging fertility . It is highly flammable and toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

Future research on Acrylonitrile-1-13C could focus on improving the understanding of its chemical reactions and kinetics, as well as its impact on human health . There is also potential for further exploration of its use in the synthesis of high-performance PAN-based carbon fibers .

Biochemical Analysis

Biochemical Properties

Acrylonitrile-1-13C plays a significant role in biochemical reactions, particularly in the study of polymerization processes and metabolic pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with cytochrome P450 enzymes, which are involved in its metabolic conversion. These interactions often result in the formation of reactive intermediates that can further react with cellular macromolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, it can alter the expression of genes involved in detoxification and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain enzymes involved in cellular detoxification, resulting in the accumulation of toxic intermediates. Furthermore, it can cause changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, some of which may have prolonged effects on cellular processes. In vitro and in vivo studies have demonstrated that the compound can cause sustained oxidative stress and cellular damage over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, this compound can cause significant toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, affecting metabolic flux and metabolite levels. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acrylonitrile-1-13C can be synthesized through the catalytic ammoxidation of propylene, where the carbon-13 isotope is introduced at the first carbon position. The reaction typically involves the use of a catalyst such as bismuth molybdate at high temperatures (around 400-500°C) and pressures. The reaction conditions must be carefully controlled to ensure the incorporation of the carbon-13 isotope.

Industrial Production Methods: The industrial production of this compound follows a similar process to that of regular acrylonitrile but with the addition of carbon-13 labeled precursors. The process involves the catalytic ammoxidation of propylene in the presence of ammonia and oxygen, with the carbon-13 isotope being introduced through labeled precursors. The product is then purified through distillation to achieve the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions: Acrylonitrile-1-13C undergoes various chemical reactions, including:

    Oxidation: Acrylonitrile can be oxidized to form acrylamide or acrylic acid.

    Reduction: It can be reduced to form propionitrile.

    Substitution: Acrylonitrile can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alcohols can react with acrylonitrile under basic or acidic conditions.

Major Products:

    Oxidation: Acrylamide, acrylic acid.

    Reduction: Propionitrile.

    Substitution: Various substituted acrylonitrile derivatives.

Comparison with Similar Compounds

Acrylonitrile-1-13C can be compared with other isotopically labeled acrylonitrile compounds, such as:

    Acrylonitrile-2-13C: Labeled at the second carbon position.

    Acrylonitrile-3-13C: Labeled at the third carbon position.

    Acrylonitrile-15N: Labeled with nitrogen-15 isotope.

Uniqueness: this compound is unique due to its specific labeling at the first carbon position, which allows for distinct studies of reaction mechanisms and metabolic pathways that are not possible with other labeled compounds.

By understanding the properties and applications of this compound, researchers can gain valuable insights into various chemical and biological processes, making it a crucial tool in scientific research.

Properties

IUPAC Name

(113C)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHHRLWOUZZQLW-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[13C]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479985
Record name Acrylonitrile-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

54.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91628-87-4
Record name Acrylonitrile-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91628-87-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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